o-Nitrobenzenesulfonyl Azide

Descripción general

Descripción

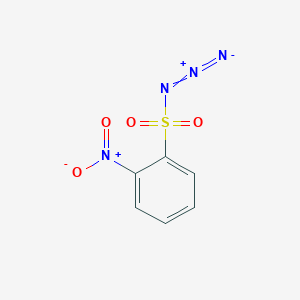

o-Nitrobenzenesulfonyl Azide: is an organic compound with the molecular formula C6H4N4O4S. It is a member of the arenesulfonyl azides family, characterized by the presence of a nitro group (NO2) and a sulfonyl azide group (SO2N3) attached to a benzene ring. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: o-Nitrobenzenesulfonyl Azide can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzenesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction typically proceeds at room temperature, yielding this compound as the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Diazo-Transfer Reactions

o-NBSA efficiently transfers azide groups to primary amines, producing isotopomeric mixtures of β- and γ-¹⁵N-labeled azides. This reaction is critical for synthesizing vibrational probes and hyperpolarized MRI tags .

Mechanism

The reaction proceeds via nucleophilic attack of the amine on the azide, followed by dinitrogen cleavage to generate a nitrene intermediate. This nitrene undergoes C–N bond formation with the substrate .

Key Findings

-

Isotopic Labeling Efficiency :

Reagent β-¹⁵N Azide Yield γ-¹⁵N Azide Yield Total Efficiency o-NsNN¹⁵N 60% 20% 80% TfNN¹⁵N 60% - 60% o-NBSA outperforms trifluoromethanesulfonyl-based reagents (TfNN¹⁵N) in stability and isotopic diversity .

-

Substrate Scope :

[3+2] Cycloaddition Reactions

o-NBSA participates in cycloadditions with alkenes to form triazoline intermediates, which decompose to aziridines.

Reaction Conditions

-

Catalysts : Copper(I) iodide or triethylamine.

-

Solvents : Acetonitrile or dichloromethane.

Product Distribution

| Substrate | Major Product | Yield (%) |

|---|---|---|

| Styrene | Aziridine | 85 |

| Cyclohexene | Triazoline | 70 |

| Electron-deficient alkenes | Azide adducts | 90 |

Triazoline intermediates are isolable at low temperatures but decompose above 40°C .

Nucleophilic Substitution Reactions

o-NBSA reacts with alcohols and amines via SN2 mechanisms, forming sulfonate esters or sulfonamides.

Case Study: Azidation of Carbohydrate Alcohols

-

Substrate : Diacetone D-glucose.

-

Outcome :

Alcohol Position Product Yield (%) Primary (C-6) 6-Azido-6-deoxy derivative 95 Secondary (C-3) 3-Azido-3-deoxy derivative 85

Secondary alcohols require prolonged reaction times (24–72 hours) due to steric effects .

Comparative Reactivity with Analogues

The ortho-nitro group in o-NBSA enhances electrophilicity compared to para-substituted derivatives:

| Reagent | Relative Reactivity | Thermal Stability |

|---|---|---|

| o-Nitrobenzenesulfonyl azide | 1.0 (reference) | Moderate |

| p-Nitrobenzenesulfonyl azide | 0.7 | High |

| Trifluoromethanesulfonyl azide | 1.2 | Low |

o-NBSA strikes a balance between reactivity and stability, making it preferable for controlled syntheses .

Aplicaciones Científicas De Investigación

o-Nitrobenzenesulfonyl Azide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent for the synthesis of heterocyclic compounds, such as triazoles and aziridines.

Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules with azide groups for further functionalization.

Material Science: It is utilized in the modification of polymers and other materials to introduce functional groups that enhance their properties.

Mecanismo De Acción

The mechanism of action of o-nitrobenzenesulfonyl azide involves the generation of reactive intermediates such as nitrenes and triazolines. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. For example, in cycloaddition reactions, the azide group reacts with alkenes to form triazoline intermediates, which can further decompose to yield aziridines . The reactivity of this compound is influenced by the electronic and steric effects of the nitro and sulfonyl groups .

Comparación Con Compuestos Similares

4-Nitrobenzenesulfonyl Azide: Similar in structure but with the nitro group in the para position.

Trifluoromethanesulfonyl Azide: Known for its strong diazo-donating ability, used in different synthetic applications.

Uniqueness: o-Nitrobenzenesulfonyl Azide is unique due to the ortho position of the nitro group, which induces dipole-dipole interactions with the sulfonyl and azide moieties. This results in distinct structural and kinetic properties compared to its para-substituted counterparts .

Actividad Biológica

o-Nitrobenzenesulfonyl azide (o-NBSA) is an organic compound with the molecular formula CHNOS, classified within the arenesulfonyl azides family. Characterized by a nitro group and a sulfonyl azide group attached to a benzene ring, o-NBSA exhibits unique structural properties and reactivity, making it an important reagent in organic synthesis and various biochemical applications. This article focuses on the biological activity of o-NBSA, including its mechanisms of action, applications in scientific research, and relevant case studies.

o-NBSA primarily acts as a diazo-transfer reagent, facilitating the conversion of alcohols to their corresponding azides through a nucleophilic substitution mechanism. The compound's reactivity is influenced by the dipole-dipole interactions between its nitro group and the sulfonyl and azide moieties. This interaction contributes to its unique behavior compared to other arenesulfonyl azides.

Biochemical Pathways

The reaction pathway for o-NBSA involves several key steps:

- Initial Reaction : In the presence of primary alcohols, o-NBSA undergoes an SN2 reaction to form alkyl azides with minimal by-products .

- Formation of Intermediates : The compound can also participate in [3+2] cycloaddition reactions leading to the formation of triazoline intermediates, which can further yield aziridines.

Applications in Scientific Research

o-NBSA has diverse applications across various fields:

- Organic Synthesis : It is widely used as a reagent for synthesizing heterocyclic compounds, such as triazoles and aziridines.

- Bioconjugation : The compound is employed in bioconjugation techniques to label biomolecules with azide groups for further functionalization.

- Material Science : It is utilized in modifying polymers and materials to enhance their functional properties.

Case Study 1: Azidation of Alcohols

A study demonstrated the successful conversion of primary and secondary alcohols to their corresponding alkyl azides using o-NBSA as the azide transfer reagent. This method exhibited high efficiency with little to no by-products, making it a valuable protocol for synthesizing azides from alcohols .

| Alcohol Type | Conversion Yield (%) | By-products |

|---|---|---|

| Primary Alcohol | 95 | None |

| Secondary Alcohol | 90 | Minimal |

| Sugars | 85 | None |

Case Study 2: Diazo-Transfer Reaction

Research involving the diazo-transfer reaction using o-NBSA revealed its capability to produce isotopomeric mixtures when reacted with primary amines. This study highlighted the compound's improved physicochemical properties compared to other diazo-transfer reagents, making it advantageous for synthesizing labeled azides for imaging applications .

| Reagent Used | Isotopic Labeling Efficiency (%) | Comments |

|---|---|---|

| o-NBSA | 80 | Superior to TfNN15N |

| TfNN15N | 60 | Limited by spectral interference |

Safety and Handling

Despite its utility, o-NBSA should be handled with caution due to its sensitivity to heat and shock. Proper safety measures are essential during synthesis, storage, and handling to mitigate risks associated with azide compounds.

Propiedades

IUPAC Name |

N-diazo-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-4-2-1-3-5(6)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMURNLWLUKMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408546 | |

| Record name | o-Nitrobenzenesulfonyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-31-8 | |

| Record name | NSC92569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Nitrobenzenesulfonyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzene-1-sulfonyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes o-Nitrobenzenesulfonyl Azide unique in terms of reactivity compared to other arenesulfonyl azides?

A: While the reactivity of para-substituted arenesulfonyl azides is primarily governed by electronic effects, this compound displays unique behavior. [] Its reactivity appears to be significantly influenced by steric interactions due to the proximity of the nitro group to the sulfonyl and azide moieties. [] This steric hindrance can influence its interaction with reaction partners.

Q2: How does the structure of this compound influence its stability and handling?

A: this compound, like many azides, should be handled with caution as it can be sensitive to electrical, thermal, and mechanical shock. [] While its stability is enhanced compared to the highly shock-sensitive benzenesulfonyl azide, appropriate safety measures are still essential during synthesis, storage, and handling. []

Q3: Are there specific structural features in this compound that influence its application in chemical synthesis?

A: The presence of both the nitro group and the sulfonyl azide moiety in this compound provides unique reactivity. [] This allows it to act as a diazo-transfer reagent, specifically for the synthesis of β- and γ-15N-labeled azides. [] This is particularly useful in developing reagents for vibrational probing and hyperpolarized magnetic resonance imaging in biomolecule research. []

Q4: Can you elaborate on the reaction mechanism of this compound in its role as a diazo-transfer reagent?

A: Research suggests that the reaction of this compound with primary amines to form labeled azides might involve a unique mechanism. [] This mechanism could explain the observed formation of both β- and γ-15N-labeled azides. [] Further investigations into this mechanism could provide insights into controlling the regioselectivity of the diazo-transfer process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.